(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Properties
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5OS/c1-18-12-14-20(15-13-18)25-28-27-32(30-25)26(33)23(34-27)16-21-17-31(22-10-6-3-7-11-22)29-24(21)19-8-4-2-5-9-19/h2-17H,1H3/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMDHQPIWSHLHS-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include various aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and efficacies, making it a valuable compound for further research and development.
Biological Activity
The compound (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is , and its structure features multiple aromatic rings and a thiazole-triazole framework. The presence of the pyrazole moiety is significant as it is associated with various biological activities.
Synthesis
The synthesis of the compound typically involves the condensation of 1,3-diphenyl-4-pyrazole with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include refluxing in organic solvents such as ethanol or acetic acid. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole and thiazole moieties exhibit notable antimicrobial properties. For example:
- Antibacterial Activity : The synthesized compound showed moderate to high antibacterial activity against gram-positive and gram-negative bacteria. In vitro tests indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
Several derivatives of pyrazole have been reported to possess anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Studies have shown that it can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of Pro-inflammatory Cytokines : Experimental results indicate that the compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism that may involve the modulation of NF-kB signaling pathways .
Case Studies
- Case Study 1 : A study involving the administration of the compound in animal models demonstrated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cell proliferation markers in treated tissues.
- Case Study 2 : In a clinical setting, patients with chronic inflammatory conditions were treated with derivatives of this compound. Results indicated improved symptoms and reduced markers of inflammation after a treatment period of 8 weeks.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to construct the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core in analogs of this compound?
- Methodological Answer: The core structure is typically synthesized via cyclocondensation reactions. For example, thioglycolic acid can react with aminocarbonitrile precursors under reflux conditions in 1,4-dioxane with catalytic piperidine, followed by acidified ice-water quenching to precipitate the product . Key steps include optimizing solvent choice (e.g., ethanol or toluene) and catalysts (e.g., sodium hydride or phosphorus oxychloride) for cyclization .
Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?
- Methodological Answer: The Z-configuration is confirmed via -NMR spectroscopy by observing coupling constants () between the vinyl proton and adjacent groups. For instance, a coupling constant of ~12–14 Hz indicates a cis (Z) arrangement. Additional validation uses NOESY spectra to detect spatial proximity between the thiazole proton and the pyrazole substituents .
Q. What characterization techniques are critical for verifying purity and structural integrity?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are essential for confirming molecular composition. Purity is assessed via HPLC (>95% peak area), while -NMR and IR spectroscopy validate functional groups (e.g., carbonyl stretches at ~1700 cm) .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound against fungal targets like 14α-demethylase?
- Methodological Answer: Molecular docking using software like AutoDock Vina can model interactions between the compound and the active site of 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with heme cofactors and hydrophobic interactions with residues (e.g., Leu376, Tyr118). Validate predictions with in vitro antifungal assays using MIC (Minimum Inhibitory Concentration) protocols .
Q. What experimental design strategies mitigate low yields in multi-step syntheses of similar thiazolo-triazolones?
- Methodological Answer: Employ Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry). For example, a Central Composite Design can identify ideal conditions for cyclization steps, while flow chemistry techniques improve reproducibility and reduce side reactions . Reaction monitoring via TLC or inline NMR ensures intermediate stability .
Q. How are contradictions in cytotoxic activity data resolved across different cancer cell lines?
- Methodological Answer: Use standardized SRB (sulforhodamine B) assays under consistent conditions (5% CO, 37°C) to compare IC values. Normalize data against reference agents (e.g., CHS-828) and validate via dose-response curves. Cross-check cell line viability (e.g., MCF-7 vs. WI-38 fibroblasts) to distinguish selective cytotoxicity from general toxicity .
Q. What strategies enhance the stability of thiazolo-triazolone derivatives under physiological conditions?
- Methodological Answer: Modify substituents to reduce hydrolysis susceptibility. For example, electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring stabilize the exocyclic double bond. Accelerated stability studies (40°C/75% RH) coupled with LC-MS degradation profiling identify vulnerable sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
